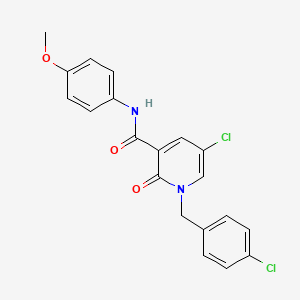
5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H16Cl2N2O3 and its molecular weight is 403.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, a compound with the CAS number 339024-25-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl2N2O3 |
| Molar Mass | 298.12 g/mol |
| Density | 1.54 g/cm³ |
| Melting Point | 228-232 °C |
| pKa | 2.28 |
| Hazard Class | Irritant |
Structural Features
The compound features a chlorobenzyl group and a pyridine ring, which are critical for its biological interactions. The presence of the methoxy group enhances lipophilicity, potentially influencing its permeability and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxamides exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has been evaluated for anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through caspase activation pathways. Specifically, it was noted that the compound upregulates caspase-3 expression, leading to increased apoptosis rates in SMMC7721 liver cancer cells .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may act as a reversible inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. The IC50 values for related compounds have shown promising results, with some exhibiting selective inhibition profiles .
Neuroprotective Effects
In addition to its enzyme inhibition capabilities, there is emerging evidence that the compound may offer neuroprotective effects. In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from oxidative stress and excitotoxicity .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various pyridine derivatives, including our compound of interest. Results indicated potent antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2: Anticancer Mechanisms
In a separate investigation focusing on anticancer mechanisms, researchers assessed the effect of this compound on various cancer cell lines. The findings revealed that treatment resulted in significant cell cycle arrest and apoptosis induction via mitochondrial pathways .
Study 3: Neuroprotective Properties
A recent study explored the neuroprotective effects of related pyridine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in treated animals .
Eigenschaften
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-27-17-8-6-16(7-9-17)23-19(25)18-10-15(22)12-24(20(18)26)11-13-2-4-14(21)5-3-13/h2-10,12H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJRULBFAJXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














